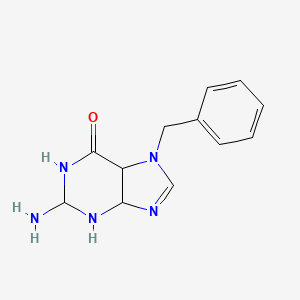
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-oxo-7-bencil-2-amino-2,3,4,5-tetrahidro-1H-purina es un compuesto heterocíclico que pertenece a la familia de las purinas. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de purina sustituido con un grupo amino en la posición 2 y un grupo bencilo en la posición 7. La naturaleza tetrahidrógena del compuesto indica la presencia de átomos de hidrógeno saturando el sistema de anillo, lo que lo convierte en una forma parcialmente reducida de purina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 6-oxo-7-bencil-2-amino-2,3,4,5-tetrahidro-1H-purina se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de 2,6-diaminopurina con bromuro de bencilo en presencia de una base como el carbonato de potasio puede producir el compuesto deseado. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida a temperaturas elevadas para facilitar la reacción de sustitución nucleofílica.
Métodos de Producción Industrial
A escala industrial, la producción de 6-oxo-7-bencil-2-amino-2,3,4,5-tetrahidro-1H-purina puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para la síntesis a gran escala. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 6-oxo-7-bencil-2-amino-2,3,4,5-tetrahidro-1H-purina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden saturar aún más el sistema de anillo o reducir los grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones amino o bencilo.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el compuesto en presencia de bases como el hidruro de sodio.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varias purinas sustituidas, derivados reducidos y formas oxidadas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
La 6-oxo-7-bencil-2-amino-2,3,4,5-tetrahidro-1H-purina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de derivados de purina más complejos.
Biología: El compuesto se estudia por su posible papel en las vías bioquímicas y como ligando para estudios de unión a enzimas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades que involucran el metabolismo de las purinas.
Industria: Se utiliza en el desarrollo de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de la 6-oxo-7-bencil-2-amino-2,3,4,5-tetrahidro-1H-purina implica su interacción con objetivos moleculares específicos, como las enzimas involucradas en el metabolismo de las purinas. El compuesto puede actuar como un inhibidor o un sustrato, afectando la actividad de estas enzimas y, por lo tanto, influyendo en las vías metabólicas. El grupo bencilo en la posición 7 puede mejorar la afinidad de unión a ciertos objetivos proteicos, contribuyendo a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-amino-6-bencilpurina: Estructura similar pero carece de la naturaleza tetrahidrógena.
7-bencilguanina: Contiene una base de guanina con un grupo bencilo en la posición 7.
2,6-diaminopurina: Carece de la sustitución de bencilo pero comparte los grupos amino.
Singularidad
La 6-oxo-7-bencil-2-amino-2,3,4,5-tetrahidro-1H-purina es única debido a su estructura tetrahidrógena, que confiere diferentes propiedades de reactividad química y biológica en comparación con las purinas completamente aromáticas. La presencia de ambos grupos amino y bencilo mejora aún más su versatilidad en la síntesis química y las posibles aplicaciones biológicas.
Propiedades
Fórmula molecular |
C12H15N5O |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7,9-10,12,15H,6,13H2,(H,16,18) |
Clave InChI |
YBVKFDWEFMNUCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3C2C(=O)NC(N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















